molecular formula C22H17FN2O6 B11132621 7-Fluoro-1-(4-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(4-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11132621
M. Wt: 424.4 g/mol
InChI Key: PJLNHFOMLFKWEG-UHFFFAOYSA-N
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Description

7-FLUORO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, nitrophenyl, and oxolan-2-yl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-FLUORO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Nitrophenyl Group: This step may involve a nitration reaction using nitric acid or a nitro group transfer reaction.

    Incorporation of the Oxolan-2-yl Methyl Group: This can be done through alkylation reactions using oxolane derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-FLUORO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride.

    Substitution: The fluorine and nitro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-FLUORO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be investigated as a potential drug candidate. Its structural features suggest that it may interact with specific biological targets, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-FLUORO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of fluorine and nitro groups suggests that it may form strong interactions with its targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-1-phenyl-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the nitro group, which may result in different biological activities.

    1-(4-Nitrophenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the fluorine atom, which may affect its chemical reactivity and biological interactions.

Uniqueness

The combination of fluorine, nitrophenyl, and oxolan-2-yl groups in 7-FLUORO-1-(4-NITROPHENYL)-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE makes it unique compared to similar compounds. These functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17FN2O6

Molecular Weight

424.4 g/mol

IUPAC Name

7-fluoro-1-(4-nitrophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17FN2O6/c23-13-5-8-17-16(10-13)20(26)18-19(12-3-6-14(7-4-12)25(28)29)24(22(27)21(18)31-17)11-15-2-1-9-30-15/h3-8,10,15,19H,1-2,9,11H2

InChI Key

PJLNHFOMLFKWEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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